molecular formula C11H16BrNO2S B1512312 N-Boc-2-(5-bromo-2-thienyl)ethanamine CAS No. 885279-60-7

N-Boc-2-(5-bromo-2-thienyl)ethanamine

Cat. No.: B1512312
CAS No.: 885279-60-7
M. Wt: 306.22 g/mol
InChI Key: DXBJSPGRHGHJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-(5-bromo-2-thienyl)ethanamine: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and an ethyl linkage to the carbamate functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves treating bithiophene diamine with N-bromosuccinimide (NBS) to form the desired compound . The reaction conditions usually include the use of solvents like tetrahydrofuran (THF) and the addition of reagents such as di-tert-butyl dicarbonate (Boc2O) for the carbamate formation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(5-bromo-2-thienyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

N-Boc-2-(5-bromo-2-thienyl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-(5-bromo-2-thienyl)ethanamine involves its interaction with molecular targets through its functional groups. The bromine atom and the carbamate group can participate in various chemical interactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: N-Boc-2-(5-bromo-2-thienyl)ethanamine is unique due to the presence of the bromothiophene moiety, which imparts specific electronic and steric properties. This uniqueness makes it valuable in the synthesis of compounds with tailored properties for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(5-bromothiophen-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)15-10(14)13-7-6-8-4-5-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJSPGRHGHJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858586
Record name tert-Butyl [2-(5-bromothiophen-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-60-7
Record name tert-Butyl [2-(5-bromothiophen-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-(5-bromo-2-thienyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-Boc-2-(5-bromo-2-thienyl)ethanamine
Reactant of Route 3
Reactant of Route 3
N-Boc-2-(5-bromo-2-thienyl)ethanamine
Reactant of Route 4
Reactant of Route 4
N-Boc-2-(5-bromo-2-thienyl)ethanamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Boc-2-(5-bromo-2-thienyl)ethanamine
Reactant of Route 6
Reactant of Route 6
N-Boc-2-(5-bromo-2-thienyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.